molecular formula C19H24N4O4 B11267027 ethyl 4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate

ethyl 4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate

Cat. No.: B11267027
M. Wt: 372.4 g/mol
InChI Key: FWBFEYMSIOPJRS-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate typically involves a multi-step process. One common method includes the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper salts

    Solvents: Ethanol, DMSO, acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Properties

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H24N4O4/c1-3-26-15-7-5-14(6-8-15)16-13-17(21-20-16)18(24)22-9-11-23(12-10-22)19(25)27-4-2/h5-8,13H,3-4,9-12H2,1-2H3,(H,20,21)

InChI Key

FWBFEYMSIOPJRS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C(=O)OCC

Origin of Product

United States

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